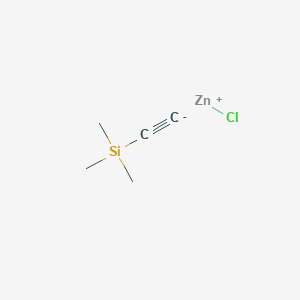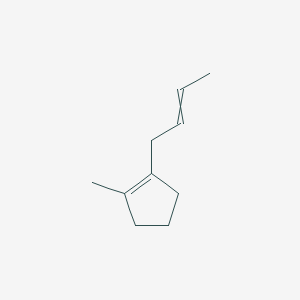
Jasmine oil
概要
説明
Jasmine oil is an essential oil derived from the white flowers of the common jasmine plant, also known as Jasminum officinale . The flower is believed to originate from Iran, but can now also be found in tropical climates . For centuries, jasmine has been popular for its sweet, romantic fragrance and has been used in some of the world’s best-known perfumes, including Chanel No. 5 . It’s also a common ingredient in alcohol, sweets, and desserts .
Synthesis Analysis
The extraction of this compound is one of the most effort-requiring and time-consuming processes . The extraction methods include supercritical fluid extraction (SFE), solvent extraction, steam distillation, cold pressing, and hot pressing . The quality, freshness, and uniqueness of an essential oil are major considerations pertaining to its value .Molecular Structure Analysis
Essential oils (EOs) are volatile constituents obtained from aromatic plant material, including leaves, rhizomes, flowers, roots, bark, seeds, peel, fruits, wood, and whole plants . The oil contains alcohols (nerol, nerolidol, terpineol, etc.), benzaldehyde, benzylacetate, linalyl acetate, phenols (p-cresol, eugenol), acids, and ketones (jasmone) .Chemical Reactions Analysis
The antifungal and AFB1 inhibitory concentration of this compound was found to be 2.5 μL/mL against A. flavus, which was lower than free form this compound (3.0 μL/mL) . The antifungal mechanisms of action of this compound were related to the inhibition in ergosterol biosynthesis, leakage of vital ions (Ca +2, Mg +2, and K +), impairment in carbon substrate utilization, and functioning of the AFB1 regulatory genes .Physical And Chemical Properties Analysis
Physio-chemical studies of this compound were also conducted which indicated color as clear yellow to light brown, refractive index as 1.49, specific gravity as 0.964 and congealing point of the concrete as 20°C .科学的研究の応用
Aromatherapy and Mood Enhancement
Jasmine oil is used in aromatherapy for mood enhancement and depression relief. A study by Hongratanaworakit (2010) demonstrated the stimulating and activating effects of this compound, enhancing autonomic arousal and improving mood in humans. Subjects exposed to this compound reported feelings of increased alertness and vigor.
作用機序
Target of Action
Jasmine oil, extracted from the flowers of the jasmine plant, is known for its various therapeutic benefits . The primary targets of this compound are the nervous system and the hormonal system . It stimulates the release of neurotransmitters like serotonin, which are responsible for regulating emotions . This compound also acts as a phytoestrogen, a plant constituent with a phenolic structure similar to estrogen . This allows this compound to help correct hormone-related issues .
Mode of Action
This compound interacts with its targets primarily through inhalation and topical application . In aromatherapy, inhaling this compound molecules sends messages to the limbic system, a region of the brain involved in controlling emotions and influencing the nervous system . When applied to the skin, it is thought to work in the same way as inhalation, acting as a relaxant . This compound also has the ability to stimulate GABA receptors, inhibiting excessive neuronal activity, thus preventing and controlling seizures .
Biochemical Pathways
This compound affects several biochemical pathways. Its anticonvulsant effect involves the stimulation of GABA receptors . It also influences the hormonal system by acting as a phytoestrogen . Furthermore, this compound has been found to have an impact on the mevalonic acid, methylerythritol-4-phosphate, and DOXP pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that this compound, like other essential oils, is typically absorbed through inhalation or skin absorption, and its bioavailability can be influenced by factors such as the method of administration and individual physiological differences .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have mood-enhancing effects, potentially improving conditions like anxiety and depression . It also exhibits antispasmodic properties, providing relief in spasmodic conditions . Some studies have shown that this compound can inhibit cell growth in certain types of cancer . Additionally, this compound has antioxidant properties, which can neutralize free radicals, slowing down the aging process and reducing wrinkles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The chemical composition of this compound can vary depending on factors such as the species of jasmine and the extraction method used . Weather can also greatly affect the amount of oil that a plant produces . Furthermore, the environmental impact of essential oil production is considerable, given the large quantities of plants required for production .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Jasmine oil is rich in a variety of bioactive compounds that interact with several enzymes, proteins, and other biomolecules. For instance, a study found that this compound-loaded chitosan nanoparticles exhibited antifungal and aflatoxin B1 inhibitory efficacy against Aspergillus flavus . The antifungal mechanisms of action were related to the inhibition in ergosterol biosynthesis, leakage of vital ions (Ca+2, Mg+2, and K+), and impairment in carbon substrate utilization .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to have significant effects on cell signaling pathways, gene expression, and cellular metabolism. For example, the aforementioned study demonstrated that this compound could impair the functioning of the aflatoxin B1 regulatory genes of Aspergillus flavus .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The study mentioned earlier revealed that this compound could inhibit ergosterol biosynthesis and cause leakage of vital ions in Aspergillus flavus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The study found that this compound-loaded chitosan nanoparticles exhibited increased thermal stability compared to free this compound . This suggests that this compound’s stability, degradation, and long-term effects on cellular function can be enhanced through nanoencapsulation.
特性
IUPAC Name |
1-but-2-enyl-2-methylcyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-3-4-7-10-8-5-6-9(10)2/h3-4H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQOZOBHIUEDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(CCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
8022-96-6 | |
| Record name | Oils, jasmine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, jasmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8022-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of the primary fragrant component in jasmine oil?
A1: While this compound is a complex mixture of various compounds, its characteristic aroma is primarily attributed to benzyl acetate, with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize this compound?
A2: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently utilized to analyze the chemical composition of this compound, identifying and quantifying its constituents. [, , ] Fourier transform infrared (FTIR) spectroscopy is also employed, especially when studying the encapsulation of this compound, as it provides information about the interactions between the oil and encapsulating materials. [, ]
Q3: What are the common methods used for extracting this compound, and what are their respective advantages and disadvantages?
A3: Several methods are used for extracting this compound, each with its own set of advantages and disadvantages:
- Enfleurage: This traditional method involves absorbing the volatile compounds of jasmine flowers into a solid fat. While yielding a high-quality oil with an aroma closest to the natural flower, it is a labor-intensive and time-consuming process, making it less suitable for large-scale production. [, , ]
- Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (CO₂) as a solvent, offering a greener and more environmentally friendly approach. SFE results in a high-quality, solvent-free oil but requires specialized equipment and can be more expensive than traditional methods. [, ]
- Hydrodistillation: This method involves steam distillation of the flowers to extract the volatile oils. While it is a relatively simple and cost-effective method, the high temperatures involved can sometimes alter the delicate aroma of the oil. []
Q4: Are there any alternative technologies being explored for this compound extraction?
A4: Yes, subcritical fluid extraction is being investigated as a potentially environmentally friendly and efficient method for this compound extraction. This technology utilizes fluids below their critical temperature and pressure, offering a milder extraction process while maintaining high yield and quality. []
Q5: What are some potential applications of this compound in agriculture?
A5: Research suggests that this compound may have potential applications in agriculture, particularly in post-harvest preservation of fruits. Studies have demonstrated that dipping fruits in solutions containing this compound, either alone or in combination with other natural extracts like green tea, can help maintain fruit quality during storage by reducing weight loss, decay, and preserving firmness and color. [, , ]
Q6: How does this compound influence mood and brain activity according to scientific studies?
A6: Several studies have investigated the effects of this compound inhalation on mood and brain activity. Findings suggest that inhaling this compound can:
- Increase beta wave activity: This is associated with increased alertness and focus. []
- Enhance positive emotions: Participants reported increased feelings of well-being, activity, freshness, and romance. [, ]
- Reduce negative emotions: this compound inhalation was linked to decreased feelings of drowsiness and anxiety. [, ]
Q7: Has this compound demonstrated any anticancer properties in laboratory settings?
A7: In vitro studies have shown that this compound exhibits cytotoxic effects against certain human cancer cell lines, including skin, gastric, and brain cancer cells. While further research is needed to understand the mechanisms of action and potential for therapeutic use, these findings suggest possible avenues for future exploration. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



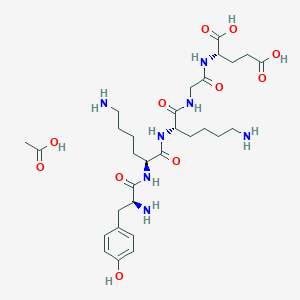

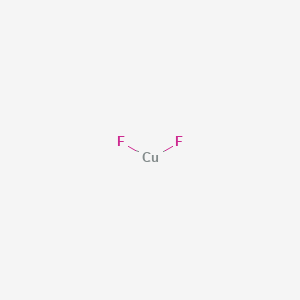


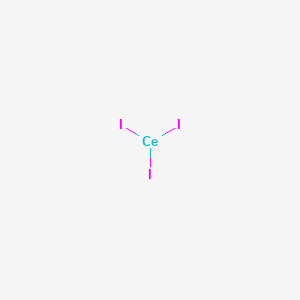



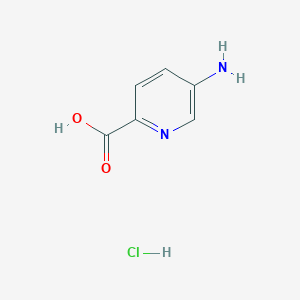
![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)


